N-(3-chloro-4-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, dimethyl, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate amine: The reaction between 3-chloro-4-fluoroaniline and 3,4-dimethylbenzaldehyde under acidic conditions to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Sulfonylation: The amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Coupling with glycine: Finally, the sulfonamide intermediate is coupled with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Triethylamine, sodium hydroxide
Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation reactions
Thiols: Formed from reduction reactions
Substituted derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the sulfonyl group can enhance its binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features and potential biological activities.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Another compound with similar functional groups and applications in medicinal chemistry.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3S/c1-15-4-9-20(10-5-15)31(29,30)27(19-8-6-16(2)17(3)12-19)14-23(28)26-18-7-11-22(25)21(24)13-18/h4-13H,14H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APODBTQPKRSEPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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